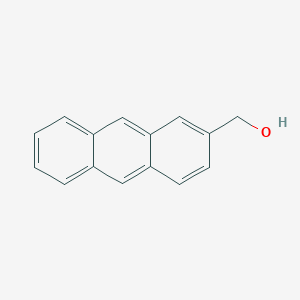

2-(Hydroxymethyl)anthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

anthracen-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9,16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUUBYLNJMTHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360908 | |

| Record name | 2-(Hydroxymethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22863-82-7 | |

| Record name | 2-Anthracenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22863-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Hydroxymethyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 2-(Hydroxymethyl)anthracene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of specifically substituted polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of advanced materials science and medicinal chemistry. Among these, 2-(hydroxymethyl)anthracene stands out as a versatile building block, prized for the unique photophysical properties of its anthracene core and the reactive potential of its hydroxymethyl group.[1] However, its synthesis is not trivial. The inherent electronic structure of anthracene dictates that electrophilic substitution overwhelmingly favors the C9 and C10 positions, making direct functionalization at the C2 position a significant synthetic hurdle.[1][2][3][4] This guide provides an in-depth exploration of robust and regioselective strategies for the synthesis of this compound, focusing on methods that bypass the challenge of direct substitution on the parent arene. We will dissect two primary field-proven pathways: the reduction of an anthracene-2-carbaldehyde intermediate and the direct hydroxymethylation of a 2-anthracenyl organometallic species. This document is intended to serve as a practical and scientifically rigorous resource, elucidating the causality behind experimental choices and providing detailed, actionable protocols.

The Strategic Imperative: Overcoming Anthracene's Regioselectivity

The anthracene scaffold is a kinetically controlled system where electrophilic attack preferentially occurs at the central ring (C9/C10 positions). This is because the resulting sigma complex (Wheland intermediate) retains two intact benzene rings, preserving a significant degree of aromatic stabilization compared to attack at the outer rings (C1 or C2).[3] Consequently, classical formylation reactions like the Vilsmeier-Haack reaction on unsubstituted anthracene yield anthracene-9-carbaldehyde exclusively.[2][5][6][7]

Therefore, an efficient synthesis of the 2-substituted isomer necessitates a strategy where the desired regiochemistry is pre-determined. The most reliable approach is to begin with an anthracene molecule that is already functionalized at the 2-position. Commercially available 2-bromoanthracene is the ideal starting material for this purpose.

Our synthetic exploration will diverge into two main pathways originating from this key precursor, as illustrated below.

Pathway I: Synthesis via the Anthracene-2-carbaldehyde Intermediate

This two-step approach leverages the conversion of the bromo-substituent into a formyl group, which is then readily reduced to the target primary alcohol.

Step A: Metal-Catalyzed Formylation of 2-Bromoanthracene

While direct formylation of anthracene is unselective, the conversion of an aryl bromide to an aldehyde is a well-established transformation in modern organic synthesis. Palladium-catalyzed reactions using carbon monoxide surrogates are particularly effective.[1] This method offers a regioselective route to anthracene-2-carbaldehyde.

Causality of Experimental Choices:

-

Catalyst System : A palladium catalyst is essential for the cross-coupling reaction. The choice of ligands can be critical for reaction efficiency.

-

CO Surrogate : Handling gaseous carbon monoxide can be hazardous and technically demanding. Using a liquid or solid CO surrogate simplifies the experimental setup.

-

Reducing Agent : A silane reducing agent is often used to convert the intermediate acylpalladium species to the final aldehyde product.

Step B: Reduction of Anthracene-2-carbaldehyde

The reduction of an aromatic aldehyde to a primary alcohol is one of the most fundamental and reliable transformations in organic chemistry. Sodium borohydride (NaBH₄) is the reagent of choice for this step due to its mild nature and high chemoselectivity for aldehydes and ketones over other reducible functional groups.

Causality of Experimental Choices:

-

Reducing Agent : NaBH₄ is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) because it is safer to handle (stable in protic solvents like ethanol or methanol) and does not require strictly anhydrous conditions. Its selectivity ensures that only the aldehyde is reduced.

-

Solvent : Methanol or ethanol are excellent solvents for this reaction as they readily dissolve both the aldehyde substrate and the NaBH₄, and the protic nature of the solvent facilitates the workup.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Vilsmeier-Haack reaction [chemeurope.com]

- 3. youtube.com [youtube.com]

- 4. Anthracene - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

A Technical Guide to 2-(Hydroxymethyl)anthracene: Properties, Structure, and Scientific Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene and its derivatives represent a cornerstone in the field of polycyclic aromatic hydrocarbons, distinguished by their unique electronic properties and versatile reactivity. These compounds are instrumental in diverse areas, from materials science, where they are used in organic light-emitting diodes (OLEDs), to medicinal chemistry as fluorescent probes and scaffolds for therapeutic agents.[1] While the majority of research has historically focused on derivatives functionalized at the meso (9,10) positions, isomers with substituents on the outer rings, such as 2-(hydroxymethyl)anthracene, offer a distinct steric and electronic profile.

The placement of the hydroxymethyl group at the 2-position breaks the molecule's symmetry and subtly modulates the reactivity of the anthracene core, creating opportunities for novel applications. This guide serves as an in-depth technical resource on this compound, consolidating its known chemical properties, structure, and synthetic routes. It further aims to provide field-proven insights into its characterization and potential applications, particularly for professionals engaged in chemical synthesis and drug development.

Molecular Structure and Identification

Chemical Structure

This compound consists of a tricyclic anthracene core with a hydroxymethyl substituent (-CH₂OH) attached to the C2 position of one of the outer aromatic rings.

Caption: Chemical structure of this compound.

Chemical Identifiers

For unambiguous identification in research and procurement, the following identifiers are critical.

| Identifier | Value | Source(s) |

| CAS Number | 22863-82-7 | [2] |

| Molecular Formula | C₁₅H₁₂O | [2] |

| Molecular Weight | 208.26 g/mol | [2] |

| IUPAC Name | anthracen-2-ylmethanol | [3] |

| Common Synonyms | 2-Anthracenemethanol, 2-Anthrylmethanol | [2] |

| InChI Key | ZMUUBYLNJMTHBS-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical properties of this compound are essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Appearance | Light yellow to orange crystalline powder | [2] |

| Melting Point | 221.0 - 227.0 °C | [2] |

| Boiling Point | 423.4 ± 14.0 °C (Predicted) | |

| Density | 1.214 ± 0.06 g/cm³ (Predicted) | |

| pKa | 14.36 ± 0.10 (Predicted) | |

| Storage | Store at room temperature in a cool, dark, and dry place. | [2] |

Spectroscopic and Analytical Characterization

While comprehensive, validated spectral data for this compound is not widely available in public repositories, its structure allows for the prediction of key spectroscopic features. Acquiring this data is a critical step in verifying the identity and purity of a synthesized batch.

Expected Spectroscopic Features:

-

¹H NMR: The spectrum should show a complex multiplet region for the aromatic protons (approx. 7.4-8.5 ppm). Key diagnostic signals would include a singlet or doublet for the benzylic methylene protons (-CH₂-) adjacent to the aromatic ring (expected around 4.8 ppm) and a broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

¹³C NMR: The spectrum will be characterized by numerous signals in the aromatic region (approx. 125-135 ppm) corresponding to the fourteen unique carbons of the anthracene core. A distinct signal for the methylene carbon (-CH₂OH) would be expected in the 60-65 ppm range.

-

Infrared (IR) Spectroscopy: A prominent, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group. Sharp peaks corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, and C=C stretching within the aromatic system will be visible in the 1450-1600 cm⁻¹ region. A C-O stretching band should also be present around 1050-1150 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a strong molecular ion (M⁺) peak at m/z = 208. A significant fragment would be the loss of the hydroxyl group or formaldehyde, leading to peaks at m/z = 191 (M-OH) or m/z = 178 (M-CH₂O), the stable anthracenyl cation.

Protocol: Acquiring and Validating Spectroscopic Data

This protocol outlines a self-validating system for the characterization of newly synthesized this compound.

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the purified, dry compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for aromatic alcohols as it prevents the exchange of the -OH proton, allowing for its clear observation.

-

IR: For solid samples, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.

-

MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or dichloromethane for analysis by EI or Electrospray Ionization (ESI).

-

-

Instrumental Analysis:

-

¹H & ¹³C NMR: Acquire spectra on a 400 MHz or higher spectrometer. Obtain standard ¹H, ¹³C, and consider 2D experiments like HSQC to correlate proton and carbon signals, confirming assignments.

-

IR: Scan from 4000 to 400 cm⁻¹.

-

High-Resolution Mass Spectrometry (HRMS): Use ESI-TOF or a similar instrument to obtain an exact mass measurement. This is a crucial validation step.

-

-

Data Interpretation and Validation:

-

Causality Check: Does the measured exact mass from HRMS match the calculated molecular formula (C₁₅H₁₂O) within a 5 ppm error margin?

-

Consistency Check: Do the key features observed in the NMR and IR spectra align with the expected functional groups (aromatic rings, primary alcohol)?

-

Purity Assessment: Analyze the ¹H NMR for the presence of signals from solvents or starting materials. Integration of the signals should correspond to the proton ratios in the molecule.

-

Synthesis and Purification

Direct functionalization of the anthracene core, for example via electrophilic substitution like the Vilsmeier-Haack reaction, overwhelmingly favors substitution at the C9 position due to the higher stability of the sigma complex intermediate.[4][5] Therefore, a regioselective synthesis of the 2-isomer requires a strategy that begins with an already 2-substituted precursor.

Synthetic Strategy

A robust and common laboratory-scale strategy is the chemical reduction of 2-anthracenecarboxaldehyde. This precursor can be sourced commercially or synthesized via more complex, multi-step routes. The reduction of the aldehyde to a primary alcohol is a high-yielding and clean transformation.

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[6]

-

Expertise & Experience: Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is tolerant of protic solvents (e.g., methanol, ethanol), is safer to handle, and selectively reduces aldehydes and ketones without affecting more robust functional groups like esters or amides.[7] This selectivity ensures a clean reaction with a simple workup.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Reduction

This protocol describes the reduction of 2-anthracenecarboxaldehyde using sodium borohydride.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-anthracenecarboxaldehyde (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF) (e.g., a 1:1 v/v mixture) to ensure full dissolution.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: This step is crucial to moderate the initial exothermic reaction upon adding the reducing agent, preventing potential side reactions.

-

Addition of NaBH₄: Slowly add sodium borohydride (NaBH₄, ~1.5 eq) to the cooled solution in small portions over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot (which is more nonpolar) and the appearance of a new, more polar product spot (due to the alcohol) indicates completion.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water or dilute (1M) HCl to quench the reaction by decomposing any excess NaBH₄. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).

-

Washing: Wash the combined organic layers with water and then with brine to remove inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a toluene/hexane mixture) to yield the final product as a crystalline solid.

Chemical Reactivity and Potential Applications

Reactivity of the Hydroxymethyl Group

The primary alcohol moiety is a versatile functional handle for further chemical modification:

-

Oxidation: It can be oxidized to 2-anthracenecarboxaldehyde or 2-anthracenecarboxylic acid using standard oxidizing agents.

-

Esterification/Etherification: The hydroxyl group can readily react with acyl chlorides, anhydrides, or alkyl halides to form corresponding esters and ethers, allowing for the attachment of various payloads or functional groups.

Reactivity of the Anthracene Core

The defining feature of the anthracene core is its ability to undergo cycloaddition reactions at the 9 and 10 positions.

-

[4+2] Cycloaddition (Diels-Alder Reaction): The central ring of anthracene acts as a diene, reacting with dienophiles. This reaction is thermally reversible, a property exploited in materials science.

-

Photodimerization: Upon exposure to UV light (~365 nm), anthracene derivatives can undergo a [4+4] cycloaddition with another anthracene molecule, forming a dimer. This process is often reversible upon exposure to shorter wavelength UV light (~254 nm). This photo-switchable behavior is highly valuable.

Applications in Research and Drug Development

While specific applications for the 2-isomer are less documented than for the 9-isomer, its structural features make it a highly promising candidate in several areas:

-

Fluorescent Probes and Labels: The inherent fluorescence of the anthracene core can be leveraged. The 2-hydroxymethyl group provides a convenient attachment point to link the fluorophore to biomolecules.[1]

-

Photo-controllable Drug Delivery: The photodimerization capability of the anthracene core can be used to create photo-responsive hydrogels or polymers.[10] Drugs can be encapsulated within a polymer network cross-linked by anthracene dimers. Exposure to a specific wavelength of light can cleave these dimers, leading to the degradation of the network and a controlled release of the therapeutic agent.[10] The 2-substituted isomer offers a different geometry for cross-linking compared to the more common 9-substituted derivatives.

-

Building Block for Advanced Materials: As a rigid, fluorescent building block, it can be incorporated into polymers or larger molecular architectures for applications in electronics and sensor technology.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The following guidelines are based on data for closely related aromatic alcohols and powdered chemicals.

| Aspect | Guideline | Source(s) |

| Personal Protective Equipment (PPE) | Wear safety glasses/goggles, a lab coat, and chemical-resistant gloves. | |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. | |

| Storage | Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials. | [2] |

| Incompatibilities | Strong oxidizing agents, acids. | |

| First Aid (Eyes/Skin) | Immediately flush eyes with plenty of water for at least 15 minutes. Wash skin thoroughly with soap and water. | |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Conclusion

This compound is a valuable, albeit under-explored, derivative of the anthracene family. Its key value lies in the combination of the anthracene core's unique photochemical and electronic properties with a versatile functional handle positioned away from the most reactive meso-positions. This structure allows for the development of novel polymers and photo-responsive materials where steric hindrance at the 9,10-positions is a design consideration. While challenges in its regioselective synthesis exist, the reduction of its corresponding aldehyde provides a reliable route. For researchers in materials science and drug delivery, this compound offers a compelling building block for creating next-generation smart materials and therapeutic systems.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 22863-82-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Vilsmeier-Haack reaction [chemeurope.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Sodium Borohydride [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1,8-BIS(HYDROXYMETHYL)ANTHRACENE(34824-20-9) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Physical Properties of 2-(Hydroxymethyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)anthracene is a derivative of the polycyclic aromatic hydrocarbon, anthracene. The introduction of a hydroxymethyl group to the anthracene core imparts specific chemical reactivity and physical characteristics that are of significant interest in medicinal chemistry and materials science. Anthracene derivatives have been explored for their applications in drug development, leveraging their unique structural and fluorescent properties.[1][2] A thorough understanding of the physical properties of this compound is paramount for its application in these fields, influencing aspects from synthesis and purification to formulation and biological activity.

This technical guide provides a comprehensive overview of the core physical properties of this compound. Where experimental data is available, it is presented and contextualized. In instances where specific data for the 2-isomer is not publicly available, this guide details the authoritative experimental protocols for their determination, providing researchers with the necessary framework for in-house characterization. For comparative purposes, data for the isomeric 9-(hydroxymethyl)anthracene will be referenced where appropriate, highlighting the impact of substituent positioning on the physical properties of the anthracene scaffold.

Molecular and General Properties

| Property | Value/Description | Source(s) |

| Chemical Name | This compound | |

| Synonyms | 2-Anthracenemethanol, 2-Anthrylmethanol | |

| CAS Number | 22863-82-7 | [3] |

| Molecular Formula | C₁₅H₁₂O | [3] |

| Molecular Weight | 208.26 g/mol | [3] |

| Appearance | Light yellow to yellow to orange powder/crystal |

Thermal Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting point is typically a sharp, well-defined temperature range. Impurities tend to depress and broaden the melting point range. The experimentally determined melting point for this compound is reported to be in the range of 221.0 to 227.0 °C .

Causality Behind Experimental Choices: The determination of a melting point relies on the precise measurement of the temperature at which the solid and liquid phases of a substance are in equilibrium. A capillary melting point apparatus is a standard and reliable method for this determination. The sample is heated slowly to ensure thermal equilibrium throughout the sample, allowing for an accurate observation of the melting range.

A standard method for determining the melting point of a crystalline organic compound involves the use of a capillary melting point apparatus.[4]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Boiling Point

Causality Behind Experimental Choices: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For high-boiling-point compounds, distillation under reduced pressure is often necessary to prevent decomposition. The Thiele tube method is a convenient micro-scale technique for boiling point determination that requires a small amount of sample.[5][6]

-

Sample Preparation: A small amount (0.5-1 mL) of liquid this compound (if melted) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

-

Observation: The heating is stopped, and the apparatus is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Solubility Profile

Specific solubility data for this compound in common laboratory solvents is not widely published. Based on its structure, a qualitative prediction of its solubility can be made. The large, nonpolar anthracene core suggests poor solubility in water. The presence of the polar hydroxymethyl group may impart some solubility in polar organic solvents like ethanol and DMSO. Its solubility in nonpolar solvents like chloroform is also likely.

Causality Behind Experimental Choices: The principle of "like dissolves like" is the guiding factor in solubility. The polarity of the solvent relative to the solute determines the extent of dissolution. A systematic approach, starting with a range of solvents with varying polarities, is the most effective way to determine the solubility profile of a compound.

A general procedure for determining the qualitative solubility of an organic compound involves testing its solubility in a series of common solvents.

-

Solvent Selection: A range of solvents with varying polarities should be chosen, for example:

-

Water (highly polar, protic)

-

Ethanol (polar, protic)

-

Dimethyl sulfoxide (DMSO) (polar, aprotic)

-

Chloroform (less polar)

-

-

Procedure:

-

To a small test tube, add approximately 10-20 mg of this compound.

-

Add 1 mL of the chosen solvent in small portions, agitating the mixture after each addition.

-

Observe whether the solid dissolves completely.

-

The compound is classified as "soluble," "partially soluble," or "insoluble" in that solvent.

-

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

UV-Visible Spectroscopy

Polycyclic aromatic hydrocarbons like anthracene and its derivatives exhibit characteristic UV-Vis absorption spectra.[7] The absorption maxima are due to π → π* electronic transitions within the conjugated aromatic system. The position of the hydroxymethyl group can influence the electronic distribution and thus the absorption spectrum. The UV-Vis spectrum of anthracene in ethanol shows absorption maxima at approximately 255 nm, 286 nm, and 375 nm.[7] It is expected that this compound will have a similar spectrum, possibly with slight shifts in the absorption maxima.

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the absorption maxima.

-

Instrument Setup: A UV-Vis spectrophotometer is calibrated with a blank solvent cuvette.

-

Measurement: The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-500 nm). The wavelengths of maximum absorbance (λmax) are identified.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[8] For this compound, the IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-O stretch, C-H stretches and bends of the aromatic and methylene groups, and C=C stretching of the aromatic rings.

Expected Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-O Stretch (alcohol) | 1000-1260 |

| C-H Bending (aromatic) | 675-900 |

For comparison, the IR spectrum of the parent compound, anthracene, is well-documented and can be used as a reference.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.[10] Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the anthracene ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of a 2-substituted anthracene. The hydroxyl proton signal may be broad and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be characteristic of the aromatic carbons and the methylene carbon of the hydroxymethyl group. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

-

Sample Preparation: A small amount (5-10 mg) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent. The magnetic field is shimmed to achieve high resolution.

-

Data Acquisition: ¹H, ¹³C, and other relevant NMR experiments (e.g., COSY, HSQC, HMBC) are performed.

-

Data Processing: The acquired data is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard or the residual solvent peak.[12]

Crystal Structure

A definitive crystal structure for this compound has not been identified in the public domain. However, the crystal structure of the isomeric 9-anthracenemethanol has been determined and is available in the Cambridge Structural Database (CSD).[13] X-ray crystallography provides precise information about bond lengths, bond angles, and the packing of molecules in the solid state. Obtaining the crystal structure of this compound would provide invaluable insight into its solid-state properties and intermolecular interactions.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound and provided a framework for the experimental determination of its key characteristics. While some fundamental data such as melting point and appearance are known, a comprehensive experimental characterization of its boiling point, solubility, and spectroscopic properties would be a valuable contribution to the scientific literature. The protocols outlined herein provide a clear path for researchers to obtain this data, enabling a more complete understanding of this important anthracene derivative and facilitating its application in drug discovery and materials science.

References

- PubChem. (n.d.). 2-Anthracenemethanol. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-(Hydroxymethyl)anthraquinone. National Center for Biotechnology Information.

- PubChem. (n.d.). 9-Anthracenemethanol. National Center for Biotechnology Information.

- ResearchGate. (n.d.). 1H NMR spectra of anthracen-9-ylmethyl....

- MDPI. (2021). Photophysical Properties of Anthracene Derivatives.

- Tutorsglobe.com. (n.d.). Determination of Boiling Point of Hydrocarbons, Chemistry tutorial.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- YouTube. (2014, October 6). Determination of the Melting and Boiling Points of Compounds.

- University of Calgary. (n.d.). Micro-boiling point measurement.

- ResearchGate. (n.d.). UV-vis (left) and fluorescence (right) spectra of anthracene A....

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- NASA Ames Research Center. (n.d.). Anthracene Spectra.

- ResearchGate. (n.d.). UV light absorption spectra of anthracene (a) and photodimerized....

- Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

- ResearchGate. (n.d.). The Details of Anthracene Solubility in Binary Solvent Mixtures.

- Royal Society of Chemistry. (n.d.). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B.

- MDPI. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives.

- ResearchGate. (n.d.). Solubilities of anthracene at various ethanol concentrations.

- PhotochemCAD. (n.d.). Anthracene.

- ResearchGate. (n.d.). Variations of UV-Vis absorption spectra due to anthracene....

- Royal Society of Chemistry. (n.d.). π-extended anthracenes as sensitive probes for mechanical stress. Chemical Science.

- ResearchGate. (n.d.). a) FT-IR spectra of (1) pure anthracene, (2) An-MINP1 (non-washed), (3)....

- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.

- ResearchGate. (2025, August 6). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans].

- ResearchGate. (2021, May 28). How can I dissolve anthracene and prepare the dilutions without using Ethanol or any type pf alcohols or with a tiny amount of ethanol not exceed 1%?.

Sources

- 1. Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. guidechem.com [guidechem.com]

- 4. youtube.com [youtube.com]

- 5. tutorsglobe.com [tutorsglobe.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 9. Anthracene Spectra [astrochemistry.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 13. 9-Anthracenemethanol | C15H12O | CID 73848 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Structural Significance of 2-(hydroxymethyl)anthracene

An In-Depth Technical Guide to the NMR Spectrum Analysis of 2-(hydroxymethyl)anthracene

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. The introduction of a hydroxymethyl (-CH₂OH) substituent at the 2-position breaks the molecule's symmetry and introduces reactive sites, making it a valuable building block in materials science and medicinal chemistry.[1] Accurate structural confirmation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose.

This guide provides a comprehensive analysis of the ¹H, ¹³C, and 2D NMR spectra of this compound. We will move beyond simple peak assignments to discuss the underlying principles, experimental considerations, and the strategic application of advanced NMR techniques for unambiguous structural elucidation.

Part 1: ¹H NMR Spectrum Analysis - A Proton's Perspective

The ¹H NMR spectrum provides the initial fingerprint of the molecule. For PAHs, the aromatic region is typically complex, with signals appearing in the 7.0-9.5 ppm range.[2][3] The specific substitution pattern of this compound results in a unique set of signals for its nine aromatic protons, one methylene group, and one hydroxyl proton.

The Aromatic Region (δ 7.4 - 8.6 ppm)

The anthracene core gives rise to a series of signals in the downfield region of the spectrum. Due to the C2-substituent, none of the aromatic protons are chemically equivalent, leading to a complex but interpretable pattern of doublets, triplets, and singlets. Protons H-9 and H-10 are typically the most deshielded and often appear as distinct singlets. Protons on the terminal rings (H-1, H-3, H-4, H-5, H-6, H-7, H-8) will exhibit characteristic ortho and meta couplings (typically J ≈ 7-9 Hz and J ≈ 1-3 Hz, respectively), which can be resolved using high-field NMR.

The Methylene Protons (-CH₂) (δ ~4.9 ppm)

The two protons of the hydroxymethyl group are chemically equivalent and are not coupled to any neighboring protons. Therefore, they appear as a sharp singlet. Their chemical shift is influenced by the deshielding effect of the adjacent aromatic ring and the electronegative oxygen atom.

The Hydroxyl Proton (-OH) (Variable Shift)

The hydroxyl proton is a labile proton, meaning it can exchange with other labile protons in the solution (like trace water). Its chemical shift and appearance are highly dependent on the solvent, concentration, and temperature.[4]

-

In Aprotic Non-H-Bonding Solvents (e.g., CDCl₃): The -OH proton often appears as a broad singlet. Its position is variable and not always reliable for structural assignment. It may not show coupling to the adjacent methylene protons.[4]

-

In H-Bonding Solvents (e.g., DMSO-d₆): Hydrogen bonding with the solvent slows down the proton exchange rate. This often results in a sharper signal that couples with the adjacent methylene protons, appearing as a triplet (J ≈ 5-6 Hz).[5]

-

In Protic Solvents (e.g., D₂O, CD₃OD): The hydroxyl proton will rapidly exchange with the deuterium atoms of the solvent, causing the signal to disappear from the ¹H NMR spectrum.[4][5] This "D₂O exchange" experiment is a definitive method to confirm the presence of an -OH group.

Part 2: ¹³C NMR and DEPT - Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals all 15 unique carbon environments in the this compound molecule. The signals are typically spread over a wider range than in the ¹H spectrum, reducing signal overlap.

-

Aromatic Carbons (δ 120 - 135 ppm): The spectrum will show 14 distinct signals for the anthracene core carbons. The carbon atom bearing the substituent (C-2) and the quaternary carbons at the ring junctions will have different chemical shifts compared to the protonated carbons.

-

Methylene Carbon (-CH₂OH) (δ ~65 ppm): A single peak corresponding to the methylene carbon will appear in the aliphatic region, shifted downfield due to the attached oxygen.

To differentiate between carbon types (CH, CH₂, CH₃, and quaternary C), a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable.[6]

-

CH and CH₃ groups appear as positive signals.

-

CH₂ groups appear as negative signals.

-

Quaternary carbons are not observed.

For this compound, the DEPT-135 spectrum would show positive signals for the 9 aromatic CH carbons and a negative signal for the single CH₂ carbon.

Part 3: The Power of 2D NMR for Unambiguous Assignment

While 1D NMR provides a foundational dataset, complex spin systems, such as the one in this compound, require 2D NMR techniques for complete and confident assignment.

Workflow for Complete NMR Structural Elucidation

The following workflow represents a robust strategy for analyzing complex organic molecules like this compound.

Caption: A typical workflow for NMR-based structural elucidation.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[7] A cross-peak between two proton signals indicates that they are spin-spin coupled. This is indispensable for tracing the connectivity of the aromatic protons around the anthracene rings, allowing for sequential assignment (e.g., H-3 is coupled to H-4, H-5 is coupled to H-6, etc.).

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (¹JCH coupling).[6][8] Each cross-peak in the HSQC spectrum represents a C-H bond. This allows for the direct and unambiguous assignment of all protonated carbons. For example, the singlet at ~4.9 ppm in the ¹H spectrum will show a correlation to the carbon at ~65 ppm in the ¹³C spectrum, definitively assigning the -CH₂OH group.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for elucidating the complete molecular framework. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[9] This technique is crucial for:

-

Connecting Fragments: It links different spin systems together.

-

Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in HSQC. However, protons that are 2 or 3 bonds away will show correlations to them in the HMBC spectrum, allowing for their definitive assignment.

The diagram below illustrates the key expected HMBC correlations that would confirm the structure of this compound.

Caption: Expected key 2- and 3-bond HMBC correlations from select protons.

Part 4: Experimental Protocol and Data Summary

Standard Operating Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is recommended if observation of the -OH coupling is desired.[5]

-

Cap the tube and vortex gently until the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool into a new NMR tube.

-

-

Instrument Setup & 1D Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

-

Acquire a standard ¹³C NMR spectrum with proton decoupling (e.g., 1024 scans, 2-second relaxation delay).

-

Acquire a DEPT-135 spectrum to differentiate carbon types.

-

-

2D NMR Acquisition:

-

Using the 1D spectra as a reference, set the spectral widths for the 2D experiments.

-

Acquire a ¹H-¹H COSY spectrum.

-

Acquire a ¹H-¹³C HSQC spectrum, optimized for a one-bond coupling constant of ~145 Hz.

-

Acquire a ¹H-¹³C HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz.[7]

-

Summary of Expected NMR Data

The following table summarizes the expected chemical shifts for this compound. Exact values may vary slightly based on solvent and concentration.

| Group | Type | ¹H δ (ppm) | ¹³C δ (ppm) | Key 2D Correlations (Proton to Carbon) |

| -C H₂OH | Methylene (CH₂) | ~4.9 (s, 2H) | ~65 | HSQC: ~4.9 → ~65; HMBC: ~4.9 → C1, C2, C3 |

| -CH₂OH | Hydroxyl (OH) | Variable (br s, 1H) | - | Disappears on D₂O exchange |

| Aromatic | 9x CH | 7.4 - 8.6 (m) | 120 - 132 | HSQC: Direct C-H correlations; HMBC: Correlations to adjacent and quaternary carbons |

| Aromatic | 5x C (Quaternary) | - | 128 - 135 | HMBC: Correlations from nearby protons (e.g., H1, H3, H4) |

Conclusion

The comprehensive analysis of this compound by NMR spectroscopy is a multi-faceted process that relies on the strategic integration of 1D and 2D techniques. While ¹H and ¹³C spectra provide the initial overview, the combination of COSY, HSQC, and HMBC experiments is essential for navigating the spectral complexity of the substituted anthracene core. This rigorous, multi-technique approach ensures not only the confirmation of the primary structure but also provides a complete and unambiguous assignment of every proton and carbon atom, a critical requirement for researchers and scientists in drug development and materials science.

References

- ResearchGate. "Chemical shifts for the proton NMR spectra of anthracene and its...

- MDPI. "Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy...

- The Royal Society of Chemistry. "Anthracene-Based Mechanophores for Compression-Activated Fluorescence in Polymeric Networks.

- ResearchGate. "¹H-NMR spectra of the anthracene derivatives after ((a) and (c)) and...

- ACS Publications. "NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.

- PubMed. "Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy...

- Reddit. "Hydroxyl Groups in NMR : r/Chempros.

- Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ResearchGate. "The HMBC correlations for compounds 1 and 2.

- SpectraBase. "Anthracene - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. "1H NMR spectra of anthracen-9-ylmethyl...

- ResearchGate. "(PDF) Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy...

- ACS Publications. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents...

- ResearchGate. "Synthesis of 2-methyl-9,10-di (p-hydroxyphenyl) anthracene.

- UCSD SSPPS NMR Facility. "Single bond correlations in HMBC spectra.

- PubChem. "9-Anthracenemethanol.

- Columbia University. "HSQC and HMBC | NMR Core Facility.

- ACD/Labs. "The advantages of overlaying an HSQC spectrum with an HMBC spectrum.

- MDPI. "Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons.

- AIP Publishing. "Structures and solvent effects on the 1H and 13C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study.

- Thieme Connect. "Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.

- Sphinxsai. "Heteronuclear Multible Bond Correlation Spectroscopy- An Overview.

- MDPI. "Synthesis and Structural Studies of Two New Anthracene Derivatives.

- PubChem. "2-(Hydroxymethyl)anthraquinone.

- Agilent. "Analysis of Polycyclic Aromatic Hydrocarbons in Petroleum Vacuum Residues by 2D-LC.

- Chemistry LibreTexts. "7.6: Interpreting 2-D NMR Spectra.

- University of Regensburg. "Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.

- Human Metabolome Database. "[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002393).

- SDSU NMR Facility. "7) Common 2D (COSY, HSQC, HMBC).

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. web.uvic.ca [web.uvic.ca]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. sphinxsai.com [sphinxsai.com]

Foundational Principles: Structure and Expected Vibrational Modes

An In-depth Technical Guide to the FTIR Spectrum of 2-(Hydroxymethyl)anthracene

This guide provides a comprehensive analysis of the Fourier-transform infrared (FTIR) spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for molecular characterization. We will move beyond a simple peak-listing to a detailed interpretation grounded in first principles and experimental best practices, ensuring a thorough understanding of how the molecule's structure is encoded in its infrared spectrum.

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Its structure consists of a rigid, planar anthracene core functionalized with a flexible hydroxymethyl group (-CH₂OH). This combination of a large, aromatic system and a hydrogen-bonding capable side chain dictates its unique spectral features.

The vibrational modes can be conceptually separated into contributions from the anthracene core and the hydroxymethyl group.

-

Anthracene Core: This unit is characterized by C-H stretching vibrations from the aromatic rings, C=C stretching vibrations within the rings, and various in-plane and out-of-plane C-H bending vibrations.

-

Hydroxymethyl Group (-CH₂OH): This group introduces several key vibrations: a prominent O-H stretching band, C-H stretching from the methylene (-CH₂) bridge, C-O stretching, and O-H bending.

A crucial aspect of the spectrum is the presence of the hydroxyl group, which can participate in intermolecular hydrogen bonding, particularly in the solid state. This interaction significantly influences the position and shape of the O-H stretching band.

Caption: Key vibrational regions expected in the FTIR spectrum of this compound.

Experimental Protocol: A Self-Validating Approach

The choice of sample preparation is critical for obtaining a high-quality, reproducible FTIR spectrum, especially for a crystalline solid like this compound. The KBr pellet method is a widely accepted standard for transmission FTIR of solid samples.

Protocol: KBr Pellet Preparation

-

Material Purity Check:

-

Causality: Impurities, particularly water, will introduce significant artifacts (a broad O-H stretch around 3400 cm⁻¹ and a sharp bend near 1630 cm⁻¹). The hygroscopic nature of KBr necessitates rigorous drying.

-

Procedure: Dry spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 4 hours. Store in a desiccator. Dry the this compound sample under vacuum.

-

-

Sample Grinding:

-

Causality: To minimize light scattering (which causes a sloping baseline) and ensure uniform distribution, the particle size of the sample must be smaller than the wavelength of the incident IR radiation.

-

Procedure: Add approximately 1-2 mg of this compound to ~200 mg of dried KBr in an agate mortar. Grind the mixture vigorously for 3-5 minutes until it becomes a fine, homogenous powder with a glossy appearance.

-

-

Pellet Pressing:

-

Causality: Applying high pressure fuses the KBr into a transparent, glass-like disc, trapping the analyte molecules in an IR-transparent matrix. Air trapped in the pellet will cause scattering.

-

Procedure: Transfer the powder to a pellet press die. Apply a vacuum to the die for 2-3 minutes to remove trapped air. Increase the pressure to 8-10 tons and hold for 2-3 minutes.

-

Validation: The resulting pellet should be transparent or translucent. An opaque or cloudy pellet indicates poor grinding, insufficient pressure, or moisture contamination and should be discarded.

-

-

Spectral Acquisition:

-

Procedure: Place the pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample chamber first. Then, collect the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Detailed Spectral Interpretation

Below is a table summarizing the expected key absorption bands for this compound, grounded in established spectroscopic principles.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation and Rationale |

| ~3400-3200 | O-H Stretch | Strong, Broad | This broadness is the hallmark of intermolecular hydrogen bonding between the -OH groups of adjacent molecules in the solid state.[1][2] The interaction weakens the O-H bond, shifting the absorption to a lower frequency compared to a "free" hydroxyl group (~3600 cm⁻¹).[3][4] |

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, typical for aromatic rings.[5] Their position just above 3000 cm⁻¹ is a key diagnostic feature. |

| ~2950-2850 | Aliphatic C-H Stretch | Medium-Weak | These bands arise from the asymmetric and symmetric stretching of the C-H bonds in the methylene (-CH₂) group. Their position below 3000 cm⁻¹ confirms the sp³ hybridization of the carbon.[5] |

| ~1620-1580 | Aromatic C=C Stretch | Medium, Sharp | These peaks are due to the stretching vibrations within the anthracene ring system. PAHs typically show a pattern of several sharp bands in this region. |

| ~1470-1440 | Aromatic C=C Stretch | Medium, Sharp | Further skeletal vibrations of the aromatic core. The specific pattern of peaks in this region can be a fingerprint for the anthracene substitution pattern. |

| ~1050 | C-O Stretch | Strong | This strong absorption is characteristic of a primary alcohol (R-CH₂-OH).[6] Its high intensity is due to the significant dipole moment change during the C-O bond vibration. |

| ~900-675 | Aromatic C-H Out-of-Plane Bend | Strong | The exact positions of these strong bands are highly diagnostic of the substitution pattern on the aromatic rings. For 2-substitution on anthracene, specific patterns are expected. |

Advanced Analysis: The Power of Comparison

To fully appreciate the spectral features, a comparative analysis is invaluable.

-

vs. Anthracene: A spectrum of pure anthracene would lack the broad O-H stretch (~3400-3200 cm⁻¹), the aliphatic C-H stretches (~2950-2850 cm⁻¹), and the strong C-O stretch (~1050 cm⁻¹). This comparison directly validates the assignment of peaks originating from the hydroxymethyl group.

-

vs. 1-(Hydroxymethyl)anthracene: While the major bands would be similar, the "fingerprint" region, particularly the C-H out-of-plane bending bands below 900 cm⁻¹, would show distinct differences. This is because the positions of these bending modes are sensitive to the positions of the substituents on the aromatic core.

Caption: Logical workflow for validating spectral assignments through comparison.

Conclusion

The FTIR spectrum of this compound is a rich source of structural information. A systematic approach, beginning with a robust experimental protocol and followed by a detailed analysis of key functional group absorptions, allows for unambiguous compound identification. The broad O-H stretch, characteristic C-H and C=C aromatic stretches, and a strong C-O stretch collectively form a unique spectral fingerprint. For advanced applications, particularly in distinguishing isomers or identifying trace impurities, a comparative analysis against reference compounds is a powerful and necessary validation step.

References

- Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry.

- IR Spectrum Peak Broadening: Hydrogen Bonding. (2024). Jove.

- Lee, C. M., et al. (2015). Hydrogen-Bonding Network and OH Stretch Vibration of Cellulose: Comparison of Computational Modeling with Polarized IR and SFG Spectra. ACS Publications.

- Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy.

- Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts.

- Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

Sources

The Spectroscopic Signature of 2-(Hydroxymethyl)anthracene: A Comprehensive Guide to its UV-Vis Absorption Spectrum

This technical guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-(hydroxymethyl)anthracene. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the compound's spectroscopic behavior, offers a detailed experimental protocol for its characterization, and discusses the critical factors influencing its spectral properties. Our approach integrates foundational principles with practical, field-proven insights to ensure both scientific rigor and experimental reproducibility.

Introduction: The Electronic Landscape of an Anthracene Derivative

Anthracene, a polycyclic aromatic hydrocarbon, possesses a characteristic UV-Vis absorption spectrum originating from π → π* electronic transitions within its conjugated system. The introduction of a hydroxymethyl (-CH2OH) group at the 2-position of the anthracene core, forming this compound, subtly modulates this electronic environment. While the fundamental spectral features of the anthracene moiety are retained, the substituent can induce shifts in the absorption maxima (λmax) and alter the intensities of the absorption bands. Understanding these nuances is paramount for the accurate identification, quantification, and photochemical investigation of this compound in various research and development settings.

The UV-Vis spectrum of aromatic compounds like anthracene is typically characterized by multiple absorption bands.[1][2] For anthracene itself, these bands arise from electronic transitions to different excited states and often exhibit vibrational fine structure. The introduction of substituents can lead to a bathochromic (red) or hypsochromic (blue) shift of these bands, depending on the electronic nature of the substituent and its interaction with the aromatic π-system.[3]

Theoretical Framework: Electronic Transitions in this compound

The UV-Vis absorption spectrum of this compound is dominated by the π-electron system of the anthracene core. The absorption of UV-Vis radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other higher energy unoccupied orbitals. These π → π* transitions are responsible for the characteristic strong absorption bands observed for anthracene and its derivatives.[4]

The hydroxymethyl group is generally considered to be a weak auxochrome. Its primary influence on the UV-Vis spectrum is through inductive and hyperconjugative effects rather than strong resonance effects. Consequently, the absorption spectrum of this compound is expected to closely resemble that of anthracene, with slight shifts in the positions of the absorption maxima. The well-defined vibronic structure, a hallmark of rigid aromatic hydrocarbons like anthracene, is likely to be preserved.[5]

Experimental Protocol for Acquiring the UV-Vis Absorption Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality UV-Vis absorption spectrum of this compound. This procedure is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation

-

Analyte: this compound (Purity >98.0%)

-

Solvent: Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane). The choice of solvent is critical as it can influence the fine structure and position of the absorption bands. Cyclohexane is often a good initial choice for aromatic hydrocarbons to observe fine vibronic details.[6]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-500 nm and a resolution of 1 nm or better.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Experimental Workflow Diagram

Sources

Foundational Principles: The Photophysics of the Anthracene Core

An In-Depth Technical Guide to the Fluorescence Emission Spectrum of 2-(Hydroxymethyl)anthracene

This guide provides a comprehensive exploration of the principles, methodologies, and data interpretation related to the fluorescence emission spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who utilize fluorescence spectroscopy for molecular characterization and quantification. The content herein synthesizes foundational photophysical theory with practical, field-proven experimental protocols.

Anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, creating an extended π-conjugated system.[1][2] This electronic structure is responsible for its characteristic photophysical properties, making it a fundamental building block for a wide range of fluorescent materials.[1][2][3][4]

The interaction of light with the anthracene core is best described by a Jablonski diagram. Upon absorbing a photon of appropriate energy (typically in the UV range), the molecule transitions from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). This process is rapid, occurring on the femtosecond timescale. Following excitation, the molecule quickly undergoes non-radiative relaxation to the lowest vibrational level of the S₁ state.[5] From this state, it can return to the ground state via several pathways, the most pertinent of which is fluorescence: the emission of a photon. This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

Caption: Simplified Jablonski diagram illustrating molecular electronic transitions.

The Influence of the Hydroxymethyl Substituent

The addition of a hydroxymethyl (-CH₂OH) group at the 2-position of the anthracene core significantly modulates its electronic and, consequently, its photophysical properties. Different substituents are known to strongly affect the absorption and emission spectra of anthracene derivatives.[1] The -CH₂OH group acts as a weak electron-donating group, which can lead to several predictable changes compared to unsubstituted anthracene:

-

Bathochromic (Red) Shift: The electron-donating nature of the substituent raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), effectively narrowing the HOMO-LUMO gap. This results in a shift of both the absorption and emission spectra to longer wavelengths.[6]

-

Solvatochromism: The hydroxyl moiety introduces polarity and the capacity for hydrogen bonding. This makes the excited state of this compound more polar than its ground state. In polar solvents, the solvent molecules will reorient around the excited fluorophore, lowering its energy and resulting in a more pronounced red shift in the emission spectrum compared to nonpolar solvents.[7][8]

-

Quantum Yield Modulation: The fluorescence quantum yield (Φf), the ratio of photons emitted to photons absorbed, is a critical parameter.[5][9] While bulky groups at the 9 and 10 positions can increase the quantum yield by preventing photodimerization, substituents at the 2-position have a more nuanced effect.[4] The introduction of the hydroxymethyl group may introduce new non-radiative decay pathways (e.g., through vibrational modes of the O-H bond), potentially altering the quantum yield relative to the parent anthracene.

Table 1: Predicted Photophysical Properties Comparison

| Property | Unsubstituted Anthracene | This compound (Predicted) | Rationale for Prediction |

| Absorption Maxima (λ_abs) | ~355, 375 nm | Slightly red-shifted (e.g., ~360, 380 nm) | Electron-donating -CH₂OH group narrows the HOMO-LUMO gap. |

| Emission Maxima (λ_em) | ~380, 401, 425 nm[4][10] | Red-shifted, vibronic structure may be less resolved (e.g., ~410, 435 nm) | Red shift due to substituent; potential for peak broadening from interactions. |

| Fluorescence Quantum Yield (Φf) | ~0.27 - 0.36 (solvent dependent)[11] | Potentially lower or similar | New vibrational modes from -OH group can introduce non-radiative decay pathways. |

| Solvent Sensitivity | Moderate | High | The polar -OH group will interact strongly with polar solvents, leading to significant solvatochromic shifts.[7] |

Note: Specific values for this compound are predictive and will vary based on the solvent and precise experimental conditions.

Experimental Design and Protocol

Acquiring a high-quality, reproducible fluorescence emission spectrum requires meticulous attention to experimental detail. The following protocol provides a self-validating workflow for the characterization of this compound.

Caption: Standard experimental workflow for fluorescence spectrum acquisition.

Instrumentation

A modern spectrofluorometer is required.[12] Key components include:

-

Light Source: A high-intensity Xenon arc lamp is standard for providing broad-spectrum UV-Vis excitation.

-

Excitation Monochromator: Selects the specific wavelength used to excite the sample.

-

Sample Compartment: Holds the cuvette. The emission optics are positioned at a 90° angle to the excitation path to minimize detection of scattered source light (Rayleigh and Raman scatter).[13]

-

Emission Monochromator: Scans through a range of wavelengths to resolve the emitted fluorescence.

-

Detector: A sensitive photomultiplier tube (PMT) is used to detect the emitted photons.[12]

Detailed Step-by-Step Protocol

Objective: To obtain a corrected fluorescence emission spectrum of this compound in a chosen solvent (e.g., cyclohexane for nonpolar or ethanol for polar).

Materials:

-

This compound solid

-

Spectroscopic grade solvent (e.g., cyclohexane or ethanol)

-

Volumetric flasks and pipettes

-

1 cm pathlength quartz fluorescence cuvette

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Procedure:

-

Solvent Blank Measurement:

-

Causality: This step is critical to identify and later subtract any background fluorescence from the solvent itself or from impurities.

-

Fill the quartz cuvette with the pure spectroscopic grade solvent.

-

Place it in the spectrofluorometer and acquire an emission scan using the same parameters planned for the sample (see step 6).

-

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a concentrated stock solution (e.g., 1 mM).

-

-

Working Solution and Absorbance Validation:

-

Causality: To ensure the fluorescence intensity is linearly proportional to concentration and to avoid the "inner-filter effect," the absorbance of the sample at the excitation wavelength must be low.[5][11] The inner-filter effect occurs when the sample is too concentrated, causing emitted light to be reabsorbed by other fluorophore molecules, which distorts the spectral shape and intensity.

-

Prepare a dilute working solution from the stock. The target is to have a maximum absorbance below 0.1 A.U.[5][14]

-

Using a UV-Vis spectrophotometer, measure the absorbance spectrum of your working solution to identify the absorption maximum (λ_max) and confirm the absorbance at your chosen excitation wavelength is < 0.1.

-

-

Spectrofluorometer Setup:

-

Transfer the working solution to the quartz cuvette and place it in the spectrofluorometer.

-

Set the Excitation Wavelength (λ_ex) . This should be at or near one of the absorption maxima determined in the previous step (e.g., ~375 nm).[14] Choosing a wavelength on the red edge of the absorption peak can sometimes help minimize scatter.

-

Set the Emission Scan Range . This range should start just above the excitation wavelength and extend far enough to capture the entire emission profile (e.g., 390 nm to 600 nm).

-

Set the Slit Widths for both excitation and emission monochromators. A typical starting point is 5 nm.[15] Smaller slits provide better spectral resolution but less signal; wider slits increase signal at the cost of resolution. The choice is a balance based on sample brightness.

-

-

Data Acquisition:

-

Data Processing and Interpretation:

-

Blank Subtraction: Subtract the solvent blank spectrum acquired in Step 1 from the sample's raw spectrum.

-

Instrumental Correction: If available, apply the instrument's built-in correction factors. These factors account for the wavelength-dependent efficiency of the monochromators and detector, ensuring the reported spectral shape is accurate and comparable across different instruments.[11]

-

Analysis: Identify the wavelengths of maximum fluorescence intensity (emission peaks). Note the characteristic vibronic structure typical of anthracene derivatives. Calculate the Stokes shift: Stokes Shift (nm) = λ_em (peak) - λ_abs (peak)

-

Advanced Characterization: Fluorescence Quantum Yield

To quantitatively assess the emission efficiency, the fluorescence quantum yield (Φf) should be determined. The most common and reliable method is the comparative technique, which measures the fluorescence of the unknown sample relative to a well-characterized standard.[5]

Protocol for Quantum Yield Determination (Comparative Method):

-

Select a Standard: Choose a fluorescence standard with a known quantum yield and whose absorption spectrum overlaps with the sample. For blue-emitting compounds like anthracene derivatives, 9,10-diphenylanthracene (Φf ≈ 1.0 in cyclohexane) or quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546) are common choices.[4][9]

-

Prepare Solutions: Prepare a series of solutions of both the standard and the this compound sample at different concentrations, ensuring the absorbance of each at the chosen excitation wavelength is below 0.1.

-

Measure Absorbance and Fluorescence: For each solution, record the absorbance at the excitation wavelength and the integrated fluorescence emission spectrum.

-

Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.[17] This should yield a straight line for each.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent used for the sample and standard.[9]

-

Conclusion

The fluorescence emission spectrum of this compound provides a rich dataset for understanding its electronic structure and interaction with its environment. By following rigorous, self-validating experimental protocols, researchers can obtain high-quality spectra for characterization. The key takeaways are the predictable red-shifting effect of the hydroxymethyl substituent and the pronounced sensitivity of the emission profile to solvent polarity. Quantitative analysis through quantum yield determination further enhances the characterization, providing crucial data for applications ranging from environmental sensing to the development of novel fluorescent probes and materials in drug discovery.

References

- Photophysical Properties of Anthracene Derivatives. (n.d.). MDPI.

- Fluorescence quenching of anthracene by nitroaromatic compounds. (2011). Chalcogenide Letters.

- Anthracene. (n.d.). Oregon Medical Laser Center.

- ExperimentFluorescenceSpectroscopy. (n.d.). Wolfram Language & System Documentation Center.

- An Introduction to Fluorescence Spectroscopy. (n.d.). UCI Department of Chemistry.

- Fluorescence Spectroscopy Instrumentation and Principle. (n.d.). Ossila.

- Solvent effects. a Absorption and fluorescence spectra of the... (n.d.). ResearchGate.

- High Pressure Studies of Solvent Effects on Anthracene Spectra. (n.d.). NIH - National Center for Biotechnology Information.

- Fluorescence Spectroscopy experimental set-up. (n.d.). ResearchGate.

- Substituent effect on the excited state dynamics of bistable photochromic hydrazones. (n.d.). Royal Society of Chemistry.

- Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water. (2024). Journal of Fluorescence.

- Determination of the Residual Anthracene Concentration in Cultures of Haloalkalitolerant Actinomycetes by Excitation Fluorescence, Emission Fluorescence, and Synchronous Fluorescence: Comparative Study. (2018). ResearchGate.

- Fluorescence Spectroscopy | Measuring Fluorescence Sample. (2018). Edinburgh Instruments.

- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (n.d.). Journal of Materials Chemistry C.

- (PDF) Photophysical Properties of Anthracene Derivatives. (n.d.). ResearchGate.

- Effect of Solvent on Fluorescence Spectrum of Anthracene. (n.d.). Iraqi Journal of Applied Physics Letters.

- GVSU Chemistry - Fluorescence Spectroscopy Experiment Setup. (2020). YouTube.

- A Comparative Guide to Anthracene-Based Fluorescent Labels for Researchers and Drug Development Professionals. (n.d.). Benchchem.

- Highly Sensitive Detection of Anthracene using Fluorescence Detector in SFC. (2020). Jasco.

- Anthracene–styrene-substituted m-carborane derivatives: insights into the electronic and structural effects of substituents on photoluminescence. (2020). ICMAB.

- Application Note - Selectivity of the Fluorescence Spectroscopy using a known mixture made from Anthracene und Naphthalene. (n.d.). Shimadzu.

- A Comparative Analysis of the Photophysical Properties of Anthracene Derivatives. (n.d.). Benchchem.

- Solvent Tuning Excited State Structural Dynamics in a Novel Bianthryl. (2023). NIH - National Center for Biotechnology Information.

- Fluorescence measurements of benzene, naphthalene, anthracene, pyrene, fluoranthene, and benzo(e)pyrene in water. (1976). Analytical Chemistry.

- A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.

- Quantum yield. (n.d.). Wikipedia.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chalcogen.ro [chalcogen.ro]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Substituent effect on the excited state dynamics of bistable photochromic hydrazones - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]

- 9. Quantum yield - Wikipedia [en.wikipedia.org]

- 10. Fluorescence and Photophysical Properties of Anthracene and Phenanthrene in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. omlc.org [omlc.org]

- 12. ossila.com [ossila.com]

- 13. shimadzu.com [shimadzu.com]

- 14. One moment, please... [edinst.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. emeraldcloudlab.com [emeraldcloudlab.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Solubility of 2-(hydroxymethyl)anthracene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist